molecular formula C10H10F3N3O B11864069 (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine

Cat. No.: B11864069
M. Wt: 245.20 g/mol
InChI Key: IWYQXXHDLHDVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is a chemical compound based on the pyrazolo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Compounds featuring this core structure are frequently investigated for their potential to interact with various biological targets due to their privileged heterocyclic nature . The structure-activity relationships (SAR) of similar compounds are a key area of study for developing new therapeutic agents . This compound is intended for research use only (RUO) and is strictly for laboratory applications. It is not for diagnostic, therapeutic, or personal use. Researchers can employ this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for exploring new chemical space in drug discovery programs. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]methanamine

InChI

InChI=1S/C10H10F3N3O/c1-17-9-3-2-6(5-14)7-4-8(10(11,12)13)15-16(7)9/h2-4H,5,14H2,1H3

InChI Key

IWYQXXHDLHDVFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC(=NN12)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of pyrazolo compounds, including (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine, exhibit promising anticancer activity.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that similar compounds can target aurora kinases, which are often overexpressed in various cancers .
  • Cell Line Studies : In vitro studies have demonstrated that related pyrazolo compounds can induce cytotoxic effects against cancer cell lines such as K562 and MCF-7. For instance, a related compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant potential for further development .

Antimicrobial Properties

The antimicrobial efficacy of pyrazolo compounds has been documented extensively.

  • Broad-Spectrum Activity : Compounds from this class have shown effectiveness against a range of bacteria and fungi. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been a focal point of research.

  • Phosphodiesterase Inhibition : Some derivatives have been reported to selectively inhibit phosphodiesterase enzymes, which play critical roles in various inflammatory responses. This inhibition may pave the way for therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted by Šačkus et al. evaluated a series of pyrazolo compounds for their anticancer properties. The results indicated that certain modifications at the 7-position significantly enhanced biological activity against K562 cells, with some compounds inducing apoptosis and blocking proliferation effectively .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of pyrazolo derivatives against common pathogens. The findings revealed that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Data Table: Biological Activities of this compound

Activity Type Target/Effect IC50/Effectiveness Reference
AnticancerK562 Cell LineIC50 = 27.6 μMŠačkus et al.
AntimicrobialBroad-spectrum activityVaries by strainResearch Study
Enzyme InhibitionPhosphodiesteraseSelective inhibition reportedResearch Study

Mechanism of Action

The mechanism of action of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Advantages : The 4-methanamine group in the target compound may offer synthetic flexibility for further derivatization (e.g., amide or urea formation) to optimize PDE4 selectivity .
  • Data Gaps : Direct biochemical data (e.g., IC₅₀, selectivity ratios) for the target compound are absent in the provided evidence. Comparative studies with KCA-1490 and its derivatives are needed.

Biological Activity

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H10F3N3O
  • Molecular Weight : 245.20 g/mol
  • CAS Number : 1956331-46-6

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances metabolic stability and bioactivity. The pyrazolo[1,5-A]pyridine scaffold is known for its diverse pharmacological effects, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrazolo[1,5-A]pyridine. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
4gHEL1.00 ± 0.42
4aSKBR31.30 ± 0.28
14cMCF70.59 ± 0.00
14eHL601.10 ± 0.14

These results suggest that modifications to the pyrazole ring can significantly enhance the compound's cytotoxic effects.

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. For example, some derivatives have shown low toxicity in normal cell lines while maintaining high activity against tumor cells:

  • Selectivity Index : Derivative 4g displayed a selectivity index greater than 25-fold against normal Vero cells compared to HEL cells .

Case Studies

A notable study examined the synthesis and biological evaluation of various pyrazolo[1,5-A]pyridine derivatives:

  • Synthesis Methodology : The derivatives were synthesized using multicomponent reactions that allowed for structural diversity.
  • Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, revealing promising results for specific derivatives in inhibiting cell proliferation.

Q & A

Q. What are the optimal synthetic routes for (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors followed by functionalization. Key steps include:
  • Cyclocondensation : Using microwave-assisted techniques to enhance reaction efficiency and yield (e.g., ).
  • N-Alkylation : Critical for introducing the methanamine group; triethylamine or dichloromethane as solvents improves selectivity ().
  • Trifluoromethylation : Requires halogen-exchange reactions using CuI or Pd catalysts under inert atmospheres ().
  • Optimization : Solvent choice (e.g., ethanol, dichloromethane) and temperature (60–120°C) significantly affect kinetics and purity. Monitor via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~120–125 ppm in 13C), and pyrazole protons (δ 6.5–8.5 ppm). Compare with literature data ().
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methoxy or CF3 groups) ().
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions (e.g., with Met769 in EGFR) ().
  • IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and CF3 vibrations (1100–1200 cm⁻¹) ().

Advanced Research Questions

Q. How do structural modifications influence dual PDE3/4 inhibitory activity, and what design principles apply?

  • Methodological Answer :
  • SAR Studies :
ModificationPDE4 ActivityPDE3 ActivityReference
N-Alkylation↑ Potency (IC50 < 50 nM)↓ Activity
6-Aryl ExtensionEnhanced binding affinitySynergistic effect
Methoxy GroupStabilizes π-π stackingNo significant effect
  • Design Principles :
  • Introduce bulky substituents (e.g., aryl groups) to enhance PDE4 selectivity.
  • Avoid over-substitution at the pyridin-4-yl position to maintain PDE3 compatibility.
  • Validate via in vitro PDE inhibition assays using fluorescence polarization .

Q. How can computational modeling predict target interactions, and what validation strategies are recommended?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE4 or EGFR (). Key interactions include:
  • Hydrogen bonding between methoxy oxygen and Met769 backbone (distance: 2.95 Å).
  • Hydrophobic contacts with CF3 and pyrazole rings ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).
  • Validation : Cross-check with SPR (surface plasmon resonance) for binding kinetics (KD values) .

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) be resolved?

  • Methodological Answer :
  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for PDE assays, A549 for anticancer studies).
  • Control for metabolite interference (e.g., 15 metabolites identified in dog urine; ).
  • Dose-Response Curves : Compare EC50/IC50 values across studies; significant variation (>10-fold) suggests off-target effects.
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify secondary targets (e.g., MAPK/EGFR crosstalk) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)ConditionsReference
Pyrazolo[1,5-a]pyridine coreCyclocondensation62–78%Microwave, 150°C
Trifluoromethylated derivativeHalogen exchange48%CuI, DMF, 80°C
N-Alkylated final productAlkylation70%Et3N, CH2Cl2

Q. Table 2: Biological Activity Data

Assay TypeTargetResultReference
PDE4 InhibitionRecombinant PDE4DIC50 = 35 nM
Anticancer (MTT)A549 cellsEC50 = 12 µM
EGFR Binding (SPR)EGFR KinaseKD = 8.2 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.